molecular formula C17H16FN5O2S B2757798 N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887348-27-8

N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2757798
CAS No.: 887348-27-8
M. Wt: 373.41
InChI Key: QAAQOVHLBZURHG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a synthetic compound featuring a propanamide backbone with a 2-fluorophenyl group attached to the nitrogen atom. A sulfanyl (-S-) linker connects the propanamide to a 1,2,3,4-tetrazole ring substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c1-11(16(24)19-15-6-4-3-5-14(15)18)26-17-20-21-22-23(17)12-7-9-13(25-2)10-8-12/h3-11H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQOVHLBZURHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1F)SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 2-fluorophenylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, the compound may be explored for its potential as a drug candidate. The presence of the tetrazole ring, in particular, is of interest due to its bioisosteric properties, which can mimic carboxylic acids in drug design.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring, for example, can form strong hydrogen bonds with biological targets, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Triazole vs. Tetrazole Derivatives
  • Compound 30 (): 3-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)propenamide replaces the tetrazole with a 1,2,3-triazole core. While both compounds share the N-(2-fluorophenyl)amide and sulfanyl linker, the triazole’s reduced nitrogen content may alter electronic properties and binding affinity.
  • CAS 941007-50-7 () : 2-{[1-(2,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide shares the tetrazole-sulfanyl-propanamide framework but substitutes the 4-methoxyphenyl with 2,4-dimethylphenyl and the amide group with a thiazole ring. The dimethylphenyl group may enhance lipophilicity, while the thiazole could influence target specificity .
Tetrazole Substituent Modifications
  • CAS 483993-11-9 (): N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide positions the tetrazole directly on the propanamide backbone without a sulfanyl linker.

Substituent Position and Functional Group Effects

Fluorophenyl Position
  • N-(4-fluorophenyl) vs. N-(2-fluorophenyl) : The target compound’s 2-fluorophenyl group introduces steric and electronic effects distinct from the 4-fluorophenyl analog (CAS 483993-11-9). The ortho-fluorine may hinder rotational freedom, altering binding kinetics .
Methoxyphenyl vs. Other Aromatic Groups
  • 4-Methoxyphenyl (Target) vs. 2,4-Dimethylphenyl (CAS 941007-50-7) : The methoxy group’s electron-donating nature enhances solubility and hydrogen-bonding capacity compared to methyl groups, which are purely hydrophobic. This difference could influence pharmacokinetics and target engagement .

Sulfanyl Linker vs. Sulfonyl or Direct Linkages

  • Sulfanyl (-S-) vs. Sulfonyl (-SO2-) : Compounds in –3 use sulfonyl groups (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones). Sulfonyl groups increase polarity and metabolic stability but may reduce membrane permeability compared to sulfanyl linkers .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Heterocycle Substituent Amide Group Key Modifications Biological Activity (If Reported)
Target Compound Tetrazole-sulfanyl 4-Methoxyphenyl N-(2-fluorophenyl) Sulfanyl linker Not reported
CAS 483993-11-9 () Tetrazole 4-Methoxyphenyl N-(4-fluorophenyl) Direct tetrazole linkage Not reported
Compound 30 () Triazole-sulfanyl None N-(2-fluorophenyl) Triazole core, propenamide MIC = 32 µg/mL (E. coli)
CAS 941007-50-7 () Tetrazole-sulfanyl 2,4-Dimethylphenyl N-(thiazol-2-yl) Thiazole amide Not reported

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
Target Compound C₁₇H₁₆FN₅O₂S 381.41 2 7
CAS 483993-11-9 () C₁₇H₁₆FN₅O₂ 341.34 2 6
Compound 30 () C₁₁H₁₀FN₃OS 267.28 2 5
CAS 941007-50-7 () C₁₅H₁₆N₆OS₂ 360.46 2 7

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves S-alkylation of a tetrazole-thiol intermediate with a halogenated propanamide derivative, analogous to methods in and .
  • Bioactivity Potential: Structural analogs with triazole cores () and sulfanyl linkers () demonstrate antimicrobial and anti-exudative activities, suggesting the target compound may share similar pharmacological profiles .
  • SAR Insights : The 2-fluorophenyl group and methoxyphenyl-tetrazole combination may optimize target binding, while the sulfanyl linker balances flexibility and stability.

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